molecular formula C11H14ClN B2475614 [(4-Methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride CAS No. 1050167-11-7

[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B2475614
CAS No.: 1050167-11-7
M. Wt: 195.69
InChI Key: IMVZBSOJEOUBEN-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C11H13N·HCl It is an organic compound that features a benzylamine structure with a propargyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methylamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with propargylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the propargylamine displaces the chloride ion from the benzyl chloride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of (4-Methylphenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the propargyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylphenyl)methylamine hydrochloride is unique due to its specific structural features, such as the presence of both a benzyl and a propargyl group. These features confer distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-3-8-12-9-11-6-4-10(2)5-7-11;/h1,4-7,12H,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVZBSOJEOUBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050167-11-7
Record name [(4-methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride
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